molecular formula C25H21FN2O5S B11135753 methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135753
M. Wt: 480.5 g/mol
InChI Key: LXFNEHJGNAHXID-ZZEZOPTASA-N
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Description

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and various functional groups such as hydroxyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the pyrrole and thiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the fluoro group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrrole ring, which is known for its diverse biological activities. The presence of various functional groups such as the fluoro and methyl substituents may influence its pharmacological properties.

PropertyValue
Molecular FormulaC27H25FN2O4
Molecular Weight460.50 g/mol
CAS Number618073-92-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In a screening study, the compound demonstrated an IC50 value of less than 10 µM against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines, indicating potent anticancer activity .

Case Study:
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and evaluated for their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structural features to methyl 2-[3-(3-fluoro-4-methylbenzoyl)...] exhibited selective cytotoxicity, with some derivatives showing IC50 values below 20 µM .

The mechanisms underlying the anticancer activity of this compound are believed to involve:

  • Inhibition of Tubulin Polymerization: Similar compounds have been observed to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Oncogenic Pathways: It may interfere with signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the molecular structure can enhance biological activity. For example:

  • Fluorine Substitution: The introduction of fluorine at the para position of the benzoyl group has been associated with increased potency against certain cancer types .
  • Hydroxyl Groups: Hydroxyl substituents on the pyrrole ring appear to enhance solubility and bioavailability, contributing to improved anticancer efficacy .

Comparative Analysis

To further understand the biological activity of methyl 2-[3-(3-fluoro-4-methylbenzoyl)...], a comparative analysis with related thiazole and pyrrole derivatives was conducted:

Compound NameIC50 (µM)Mechanism of Action
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)...]<10Tubulin inhibition, apoptosis induction
Thiazole Derivative A15Apoptosis induction
Pyrrole Derivative B25Cell cycle arrest

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-12-5-8-15(9-6-12)19-18(20(29)16-10-7-13(2)17(26)11-16)21(30)23(31)28(19)25-27-14(3)22(34-25)24(32)33-4/h5-11,19,29H,1-4H3/b20-18-

InChI Key

LXFNEHJGNAHXID-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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